molecular formula C18H15NO B11853125 N-(Naphthalen-1-yl)-N-phenylacetamide CAS No. 59130-78-8

N-(Naphthalen-1-yl)-N-phenylacetamide

Cat. No.: B11853125
CAS No.: 59130-78-8
M. Wt: 261.3 g/mol
InChI Key: RVTNBEVGQKGQGB-UHFFFAOYSA-N
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Description

N-(Naphthalen-1-yl)-N-phenylacetamide is a chemical compound supplied for research and development purposes. This acetamide derivative features a naphthalene ring system connected to a phenyl group, a structural motif of significant interest in medicinal chemistry . While specific biological data for this exact compound is limited in the available literature, its core structure serves as a valuable scaffold. Researchers utilize such compounds as chemical intermediates in the design and synthesis of novel molecules for various applications . The naphthalene ring is a versatile component in drug discovery, known for its ability to contribute to a molecule's binding affinity and metabolic stability . Similarly, the acetamide functional group is a common building block that can be used to form crucial hydrogen bonds in target biomolecules . This product is intended for use as a reference standard or a synthetic precursor in laboratory investigations. For Research Use Only. Not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle all chemicals in accordance with appropriate laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

59130-78-8

Molecular Formula

C18H15NO

Molecular Weight

261.3 g/mol

IUPAC Name

N-naphthalen-1-yl-N-phenylacetamide

InChI

InChI=1S/C18H15NO/c1-14(20)19(16-10-3-2-4-11-16)18-13-7-9-15-8-5-6-12-17(15)18/h2-13H,1H3

InChI Key

RVTNBEVGQKGQGB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C1=CC=CC=C1)C2=CC=CC3=CC=CC=C32

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of N Naphthalen 1 Yl N Phenylacetamide and Analogues

Established Synthetic Pathways for N-Aryl-N-Substituted Amides

The construction of the N-aryl-N-substituted amide linkage in molecules like N-(Naphthalen-1-yl)-N-phenylacetamide relies on robust and well-established synthetic protocols. These methods have been refined over the years to accommodate a wide range of substrates and to improve reaction yields and conditions.

Multi-Component Reaction Strategies in the Synthesis of N-Phenyl-N-Naphthyl Amides

Multi-component reactions (MCRs) offer a powerful and atom-economical approach to the synthesis of complex molecules from simple starting materials in a single step. While specific examples detailing the one-pot synthesis of this compound via an MCR are not prevalent in the reviewed literature, the principles of MCRs can be applied to the construction of N-aryl amides. For instance, the Ugi three-component reaction (Ugi-3CR) is a well-known MCR that can generate bis-amides. researchgate.net This reaction typically involves an isocyanide, a carboxylic acid, and an amine, with a fourth component, an aldehyde or ketone, participating in the Ugi four-component reaction.

Conceptually, a convergent synthesis of N-phenyl-N-naphthyl amides could be envisioned using a modified MCR approach. Dirhodium(II) salts have been shown to catalyze the three-component assembly of an imine, diazoacetonitrile, and an activated alkynyl coupling partner to form substituted 1,2-diarylpyrroles, demonstrating the potential of MCRs in forming C-N bonds and complex aromatic systems. acs.org

Amide Bond Formation Protocols for Substituted N-Phenylacetamides with Naphthalene (B1677914) Moieties

The formation of the amide bond is a fundamental transformation in organic synthesis. nih.gov Traditional methods for synthesizing N-phenylacetamides involve the acylation of an aniline (B41778) derivative with an acetylating agent. youtube.com For a tertiary amide like this compound, this would typically involve the reaction of N-phenyl-1-naphthylamine with acetyl chloride or acetic anhydride.

A variety of reagents and conditions have been developed to facilitate this transformation, particularly for challenging substrates. For instance, a protocol for amide coupling using in situ formation of acyl fluorides has been shown to be effective for sterically hindered substrates and electron-deficient amines where standard methods may fail. rsc.org The synthesis of N-substituted aryl amidines has been achieved through the activation of primary amines with a strong base like n-butyllithium followed by the addition of a nitrile. nih.govcore.ac.uk This highlights the diverse strategies available for forming C-N bonds.

Furthermore, the synthesis of various N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide derivatives has been reported, often in the context of their potential biological activities. nih.gov These syntheses typically involve the condensation of a naphthalene-containing amine with a suitable carboxylic acid or its activated derivative. nih.gov

Catalytic Approaches in the Synthesis of this compound Scaffolds

Catalysis has revolutionized the synthesis of N-aryl amides, offering milder reaction conditions, improved yields, and greater functional group tolerance compared to classical methods. Both metal-based and enzymatic catalysts have been successfully employed in the formation of the crucial C-N bond in these structures.

Metal-Catalyzed Coupling Reactions for N-Arylation and Related Transformations

Metal-catalyzed cross-coupling reactions are a powerful tool for the formation of carbon-nitrogen bonds, a key step in the synthesis of this compound. The Buchwald-Hartwig amination, a palladium-catalyzed reaction, and the Ullmann condensation, a copper-catalyzed reaction, are the most prominent methods for N-arylation. acs.org

The copper-catalyzed N-arylation of amides, also known as the Goldberg reaction, is a particularly efficient method for constructing tertiary aryl amides. acs.orgnih.gov These reactions typically employ a copper(I) catalyst, a ligand, and a base. The choice of ligand is crucial for the success of the reaction, with chelating diamines and derivatives of L-proline being particularly effective. nih.govnih.gov For example, (S)-N-methylpyrrolidine-2-carboxylate has been shown to be an efficient ligand for the copper-catalyzed N-arylation of amides with aryl halides under mild conditions. nih.gov Similarly, air-stable CuI with racemic trans-1,2-cyclohexanediamine is an extremely general, experimentally simple, and inexpensive catalyst system for the amidation of aryl halides. organic-chemistry.org

Palladium catalysts have also been extensively developed for N-arylation reactions. The development of specific biaryl phosphine (B1218219) ligands has enabled the efficient N-arylation of acyclic secondary amides with a wide range of aryl electrophiles, including chlorides, triflates, and nonaflates. acs.org

Table 1: Examples of Metal-Catalyzed N-Arylation of Amides

Catalyst SystemLigandBaseSolventTemperature (°C)Yield (%)Reference
CuI(S)-N-Methylpyrrolidine-2-carboxylateK₃PO₄DMSO110Good to High nih.gov
CuItrans-1,2-CyclohexanediamineK₃PO₄, K₂CO₃, Cs₂CO₃, or NaOt-BuNot specifiedNot specifiedHigh organic-chemistry.org
Pd₂(dba)₃Biaryl phosphineNaOt-BuToluene100Not specified acs.org

Note: This table presents a selection of catalyst systems and conditions. Specific yields and conditions vary depending on the substrates.

Nanoparticle-Catalyzed Synthesis of Naphthalene-Containing Acetamides

In recent years, the use of nanoparticles as catalysts has gained significant attention due to their high surface-area-to-volume ratio and unique catalytic properties. While the direct nanoparticle-catalyzed synthesis of this compound is not explicitly detailed in the provided search results, related applications suggest its feasibility. For instance, CuO nanoparticles have been used to catalyze the synthesis of 2,3-disubstituted quinazolinones through a sequential N-arylation and oxidative C-H amidation process. frontiersin.org This indicates the potential of metal oxide nanoparticles in facilitating C-N bond formation and the construction of complex heterocyclic systems containing naphthalene-like aromatic cores. The synthesis of various polycyclic aromatic hydrocarbons, including naphthalene derivatives, has been achieved using different transition metal catalysts, highlighting the broad utility of catalysis in this area. frontiersin.orgchemistryviews.org

Enzymatic Synthesis and Dynamic Kinetic Resolution of Chiral Analogues

Enzymatic methods offer a green and highly selective alternative for the synthesis of amides, including chiral analogues. nih.gov Lipases and proteases are commonly used to catalyze amide bond formation, often through a kinetically controlled process using activated acyl donors. nih.gov These reactions can be performed under mild conditions and often exhibit high enantioselectivity, which is crucial for the synthesis of chiral pharmaceuticals.

Dynamic kinetic resolution (DKR) is a powerful strategy that combines a kinetic resolution with in situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of a single enantiomer. princeton.edu This technique has been successfully applied to the synthesis of chiral amines and amides. For example, the dynamic kinetic resolution of amino acid amides using stereoselective amino acid amidases in the presence of a racemase can produce chiral amino acids with high optical purity. nih.govresearchgate.net

In the context of this compound analogues, DKR could be employed to resolve a racemic mixture of a chiral amine precursor. For example, lipase-catalyzed acetylation in the presence of a ruthenium catalyst for racemization has been used for the DKR of a hydroxy-pyrrolidine derivative. rsc.org Similarly, the acylative kinetic resolution of saturated N-heterocycles has been achieved using chiral hydroxamic acids as catalysts, affording enantiopure products. acs.org These examples demonstrate the potential of enzymatic and chemoenzymatic DKR methodologies for the asymmetric synthesis of chiral analogues of this compound.

Post-Synthetic Derivatization and Functionalization of this compound Analogues

The core structure of this compound serves as a scaffold that can be chemically modified to alter its properties. The derivatization and functionalization of its analogues are key strategies to modulate their physical, chemical, and biological characteristics. These modifications can be targeted at the naphthalene ring, the phenyl moiety, or the amide group itself, leading to a diverse range of compounds with tailored attributes.

Modifications on the Naphthalene Ring System

Modifications on the naphthalene ring system of this compound analogues are a viable route for creating new derivatives. While direct post-synthetic modification on the naphthalene ring of the parent compound is not extensively documented in the provided context, the synthesis of analogues often starts with pre-functionalized naphthalene precursors. For instance, the synthesis of various N-substituted amides begins with 1-naphthaleneacetic acid. nih.govnih.govnih.gov This implies that by using a substituted naphthaleneacetic acid, one can introduce a variety of functional groups onto the naphthalene core of the final product.

An example of this approach is the synthesis of N-(naphthalen-2-yl)acetamide derivatives that incorporate a quinolin-2(1H)-one moiety. nih.gov In this case, the linkage is through an ether bond at the 6-position of the quinolone structure to the acetyl group of the acetamide (B32628), demonstrating a significant structural modification that originates from a functionalized naphthalene precursor. nih.gov Such derivatization strategies can lead to compounds with specific biological activities, as seen in the case of N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide, which exhibited potent antiproliferative activity. nih.gov

Furthermore, the transformation of o-aroyloxyacetoarones into o-hydroxydiaroylmethanes in the naphthalene series highlights chemical transformations that can occur on naphthalene-containing compounds, suggesting pathways for more complex derivatizations. rsc.org The development of N-(naphthalen-1-yl)-N'-alkyl oxalamide ligands for copper-catalyzed amination reactions also showcases how modifications of the N-acyl group attached to the naphthalene moiety can result in ligands with high catalytic efficacy. organic-chemistry.org

Substituent Effects on the Phenyl Moiety

The introduction of substituents onto the phenyl ring of this compound analogues has profound effects on their molecular structure and, consequently, their properties. The electronic and steric nature of these substituents can alter the conformation of the molecule, including the relative orientation of the aromatic rings.

CompoundPhenyl Substituent(s)Dihedral Angle (Naphthalene-Benzene)Reference
N-(2-Bromophenyl)-2-(naphthalen-1-yl)acetamide2-Bromo67.70 (10)° nih.gov
N-(2,6-Dichlorophenyl)-2-(naphthalen-1-yl)acetamide2,6-Dichloro75.14 (13)° nih.gov

This table illustrates the impact of different substituents on the phenyl ring on the dihedral angle between the naphthalene and benzene (B151609) rings.

Beyond structural effects, substituents on the phenyl ring are a critical tool for modulating biological activity. In a series of N-(substituted phenyl)acetamide derivatives bearing a quinolin-2(1H)-one moiety, the nature and position of the substituent on the phenyl ring were found to be significant for their antiproliferative activities against various human cancer cell lines. nih.gov This highlights the general principle that even small changes to the N-phenyl moiety can significantly impact a molecule's interaction with biological targets, a concept also explored in other classes of compounds where the N-phenethyl "tail" can be modified to alter pharmacological activity. nih.gov The electronic effects of substituents play a crucial role, and a systematic investigation of these effects allows for the fine-tuning of a molecule's properties for specific applications. d-nb.info

Chemical Reactivity and Transformation Pathways (e.g., Hydrolysis, Reduction, Substitution)

The chemical reactivity of this compound and its analogues is centered around the amide functionality, which can undergo several types of transformations.

Substitution: Amides can react with electrophiles, and N-substituted 2-phenylacetamides have been shown to undergo alkylation. researchgate.net These reactions can, in principle, occur at either the nitrogen or the oxygen atom of the amide group. The outcome often depends on the reaction conditions and the specific structure of the amide and the electrophile. researchgate.net For N-substituted 2-phenylacetamides, O-alkylation can be a significant pathway, particularly in the context of penicillin chemistry, which shares structural similarities. researchgate.net Direct substitution at the nitrogen atom is also possible under specific conditions. researchgate.net

Hydrolysis: The amide bond is susceptible to hydrolysis, which breaks the bond to yield a carboxylic acid (1-naphthaleneacetic acid) and an amine (N-phenyl-1-naphthylamine). This reaction can be catalyzed by acid or base, or it can be mediated by enzymes. For instance, certain fungi can hydrolyze the related compound 2-hydroxy-N-(2-hydroxyphenyl)acetamide to N-(2-hydroxyphenyl)acetamide. grafiati.com While specific data on the hydrolysis of this compound is not detailed, the general reactivity of amides suggests this is a primary transformation pathway.

Reduction: The reduction of the amide group in this compound would yield the corresponding amine, N-(naphthalen-1-ylmethyl)-N-phenylamine. This transformation typically requires strong reducing agents. The reactivity of nitroxides, which can undergo reduction, is sensitive to steric and electronic effects from nearby phenyl groups, suggesting that the bulky naphthalene and phenyl groups on the amide nitrogen would influence the conditions required for its reduction. nih.gov

Other Transformations: The naphthalene ring itself can participate in various chemical transformations. For example, formaldehyde (B43269) has been shown to react with naphthalenes in the methanol-to-hydrocarbon process, leading to the formation of polycyclic aromatic compounds. rsc.org This indicates that under certain conditions, the naphthalene moiety is not inert and can be a site for further reactions.

TransformationReactantsProductsSignificance
Substitution (Alkylation) Amide + Alkylating AgentO-alkylated or N-alkylated productsPathway to further derivatization. researchgate.net
Hydrolysis Amide + Water (acid/base/enzyme)Carboxylic Acid + AmineA primary degradation or metabolic pathway. grafiati.com
Reduction Amide + Reducing AgentAmineSynthesis of the corresponding amine derivative.

This table summarizes the key chemical transformations applicable to the this compound scaffold.

Advanced Structural Elucidation and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For N-(Naphthalen-1-yl)-N-phenylacetamide, the spectrum is expected to show distinct signals for the acetyl, phenyl, and naphthyl protons.

Acetyl Protons (-CH₃): A singlet is anticipated for the three equivalent protons of the acetyl methyl group. Due to the influence of the adjacent carbonyl and the anisotropic effects of the aromatic rings, this peak is expected to appear in the range of δ 1.9–2.2 ppm. For comparison, the acetyl protons in N-Methyl-N-phenylacetamide appear at δ 1.86 ppm. rsc.org

Phenyl Protons (-C₆H₅): The five protons of the phenyl group will appear in the aromatic region, typically between δ 7.0 and 7.5 ppm. The signals would likely present as complex multiplets due to overlapping ortho, meta, and para proton resonances. In N-ethyl-N-phenylacetamide, the phenyl protons are observed in the δ 7.13–7.40 ppm range. rsc.org

Naphthyl Protons (-C₁₀H₇): The seven protons of the naphthalen-1-yl group will also resonate in the aromatic region, generally from δ 7.4 to 8.0 ppm. The proton at the C8 position is expected to be significantly downfield-shifted due to the peri-interaction and anisotropic effect of the amide group.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound and Experimental Data for Analogs

Proton GroupPredicted Shift (δ, ppm) for Target CompoundExperimental Shift (δ, ppm) in N-Methyl-N-phenylacetamide rsc.orgExperimental Shift (δ, ppm) in N-(1-naphthyl)acetamide nih.gov
Acetyl (CH₃)~1.9–2.21.86Data not specified
Phenyl (Ar-H)~7.0–7.57.18–7.41N/A
Naphthyl (Ar-H)~7.4–8.0N/AData not specified

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Insights

¹³C NMR spectroscopy provides a map of the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its bonding and electronic environment.

Acetyl Carbonyl Carbon (C=O): The amide carbonyl carbon is expected to produce a signal in the downfield region of the spectrum, typically around δ 170 ppm, which is characteristic for this functional group. rsc.org

Acetyl Methyl Carbon (-CH₃): The methyl carbon signal is anticipated in the upfield region, around δ 22 ppm. rsc.org

Aromatic Carbons (C-Ar): The twelve aromatic carbons of the phenyl and naphthyl rings would generate a series of signals in the δ 120–145 ppm range. The quaternary carbons, including the two carbons to which the nitrogen atom is attached (ipso-carbons), would also fall in this region but are typically weaker in intensity. For N-Methyl-N-phenylacetamide, the aromatic carbons appear between δ 127.20 and 144.72 ppm. rsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound and Experimental Data for Analogs

Carbon GroupPredicted Shift (δ, ppm) for Target CompoundExperimental Shift (δ, ppm) in N-Methyl-N-phenylacetamide rsc.org
Carbonyl (C=O)~170170.70
Aromatic (C-Ar)~120–145127.20–144.72
Acetyl (CH₃)~2222.55

Vibrational Spectroscopy (Infrared Spectroscopy, IR) for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be dominated by absorptions characteristic of its amide and aromatic components.

Amide C=O Stretch: A strong, sharp absorption band is expected in the region of 1650–1680 cm⁻¹. This is a hallmark of a tertiary amide carbonyl group. For instance, N-ethyl-N-phenylacetamide shows a strong C=O stretch at 1654 cm⁻¹. rsc.org

Aromatic C=C Stretches: Multiple sharp bands of medium intensity are anticipated in the 1450–1600 cm⁻¹ region, corresponding to the carbon-carbon double bond stretching vibrations within the phenyl and naphthyl rings.

Aromatic C-H Stretches: These vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹.

C-N Stretch: The stretching vibration of the carbon-nitrogen bond of the amide is expected to appear in the 1300–1400 cm⁻¹ range.

Table 3: Predicted Characteristic IR Absorption Frequencies for this compound

Functional GroupVibrational ModePredicted Frequency (cm⁻¹)Expected Intensity
Aromatic C-HStretching3000–3100Medium-Weak
Amide C=OStretching1650–1680Strong
Aromatic C=CStretching1450–1600Medium
Amide C-NStretching1300–1400Medium

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental formula.

For this compound, the molecular formula is C₁₈H₁₅NO. The exact mass can be calculated by summing the masses of the most abundant isotopes of its constituent elements:

Carbon: 18 × 12.000000 = 216.000000

Hydrogen: 15 × 1.007825 = 15.117375

Nitrogen: 1 × 14.003074 = 14.003074

Oxygen: 1 × 15.994915 = 15.994915

The calculated monoisotopic mass is 261.115364 Da . An HRMS experiment would be expected to measure a mass-to-charge ratio (m/z) for the molecular ion [M]⁺ or a protonated species [M+H]⁺ that matches this theoretical value to within a few parts per million (ppm), thus confirming the molecular formula.

X-ray Diffraction Analysis for Solid-State Structure and Stereochemistry

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid. While no public crystal structure data for this compound is currently available, such an analysis would provide invaluable information.

If a suitable crystal were obtained, X-ray diffraction would precisely measure:

Bond Lengths and Angles: Confirming the connectivity and geometry of the molecule.

Torsional Angles: Revealing the rotational orientation of the phenyl and naphthyl rings relative to the plane of the amide group. This is particularly important for understanding steric hindrance and electronic conjugation.

Intermolecular Interactions: Identifying and quantifying non-covalent interactions such as π–π stacking between the aromatic rings of adjacent molecules and C-H···O hydrogen bonds, which govern the crystal packing. Studies on other N-aryl amides have revealed the importance of such interactions in their solid-state structures. researchgate.netmdpi.com

Chromatographic Techniques for Purity Assessment and Isolation in Research Contexts

In a research context, chromatographic methods are indispensable for both isolating the target compound from a reaction mixture and assessing its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is the primary technique for purity assessment. For an aromatic amide like this compound, a reverse-phase method would likely be employed. This typically involves a C18-functionalized silica column as the stationary phase and a gradient elution with a mobile phase consisting of water and an organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., formic acid) to ensure good peak shape. nih.gov The purity would be determined by integrating the area of the product peak relative to the total area of all peaks detected, typically by a UV detector set to a wavelength where the aromatic system absorbs strongly (e.g., ~254 nm).

Thin-Layer Chromatography (TLC): TLC is used for rapid, qualitative monitoring of reaction progress and for determining appropriate solvent systems for column chromatography.

Column Chromatography: This preparative technique is used to purify the compound on a larger scale, typically using silica gel as the stationary phase and a solvent system (eluent) determined by prior TLC analysis.

Mechanistic Investigations and Biological Activity of N Naphthalen 1 Yl N Phenylacetamide Analogues Non Clinical Focus

Research on Antiproliferative and Anticancer Mechanisms (In Vitro Studies)

The naphthalene (B1677914) and phenylacetamide moieties are integral to numerous compounds that exhibit significant activity against a variety of cancer cell lines. nist.govijpsjournal.comekb.eg Analogues of N-(naphthalen-1-yl)-N-phenylacetamide have been a particular focus of research, with studies exploring their impact on cell cycle progression, apoptosis, and specific molecular pathways implicated in cancer.

Cell Cycle Regulation and Apoptosis Induction in Cancer Cell Lines

The regulation of the cell cycle is a critical process, and its disruption is a hallmark of cancer. nist.govechemi.com Several analogues of this compound have been shown to interfere with the cancer cell cycle and induce programmed cell death, or apoptosis.

For instance, a study on N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide, an isomer of the core compound with a quinolinone substitution, revealed its ability to inhibit the proliferation of human nasopharyngeal carcinoma (NPC-TW01) cells. nih.govrsc.org This compound was found to cause an accumulation of cells in the S phase of the cell cycle in a manner dependent on both concentration and time. nih.govrsc.org Similarly, another analogue, 4-hydroxy-N-(naphthalen-1-yl)-2-oxo-2H-chromene-3-carboxamide (MCC1734), induced cell cycle arrest at the G2/M phase in CCRF-CEM leukemia cells. nih.gov This cell cycle disruption was accompanied by the induction of apoptosis. nih.gov

Further research into 2-(naphthalen-1-yloxy)-N-phenylacetamide derivatives, which feature an oxygen linker, also demonstrated pro-apoptotic activity. One of the lead compounds in this series, 7d (ZX08903), was shown to induce apoptosis in prostate cancer cells in a concentration-dependent manner. dntb.gov.ua The induction of apoptosis is a key mechanism for the anticancer effects of these compounds, often involving the modulation of key regulatory proteins. For example, studies on aryl-naphthalene lignans, which share the naphthalene core, have shown they can induce apoptosis by increasing the expression of pro-apoptotic proteins like cleaved-caspase-3 and Bax, while decreasing the expression of the anti-apoptotic protein Bcl-2. researchgate.net Phenylacetamide derivatives have also been shown to trigger apoptosis through both extrinsic and intrinsic pathways. nih.gov

Table 1: Effects of this compound Analogues on Cell Cycle and Apoptosis

Compound Analogue Cancer Cell Line Effect on Cell Cycle Apoptosis Induction
N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide nih.govrsc.org NPC-TW01 (Nasopharyngeal) S phase arrest -
4-hydroxy-N-(naphthalen-1-yl)-2-oxo-2H-chromene-3-carboxamide nih.gov CCRF-CEM (Leukemia) G2/M phase arrest Yes
2-(naphthalen-1-yloxy)-N-phenylacetamide derivative (7d) dntb.gov.ua Prostate cancer cells - Yes
Aryl-naphthalene lignan (B3055560) (6'i) researchgate.net KB (Oral Carcinoma) - Yes (via caspase-3, Bax/Bcl-2)

Inhibition of Cell Proliferation and Colony Formation

A critical aspect of anticancer activity is the ability to inhibit the uncontrolled proliferation of cancer cells and their capacity to form colonies. Several analogues of this compound have demonstrated efficacy in this area.

The 2-(naphthalen-1-yloxy)-N-phenylacetamide derivative, 7d (ZX08903), has shown promising antiproliferative effects against prostate cancer cell lines and also suppressed the formation of colonies. dntb.gov.ua The colony formation assay is a crucial in vitro method to determine the ability of a single cell to grow into a colony, and its inhibition suggests a potent anticancer effect. researchgate.netebi.ac.uk Similarly, N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide was identified as the most active in a series against nasopharyngeal carcinoma cells, with an IC₅₀ value of 0.6 μM, indicating potent inhibition of cell proliferation. nih.govrsc.org

Table 2: Antiproliferative and Colony Formation Inhibition by this compound Analogues

Compound Analogue Cancer Cell Line Antiproliferative Activity (IC₅₀) Inhibition of Colony Formation
2-(naphthalen-1-yloxy)-N-phenylacetamide derivative (7d) dntb.gov.ua Prostate cancer Yes Yes
N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide nih.govrsc.org NPC-TW01 (Nasopharyngeal) 0.6 μM -

Modulation of Specific Oncogenic Pathways (e.g., TRPM4)

The transient receptor potential melastatin 4 (TRPM4) channel is considered a potential therapeutic target in various diseases, including cancer. dntb.gov.ua This ion channel, which is permeable to monovalent cations, is implicated in cellular processes such as membrane potential modulation and calcium signaling, which can influence cancer progression. researchgate.net

A series of 2-(naphthalen-1-yloxy)-N-phenylacetamide derivatives were specifically designed and synthesized as novel inhibitors of the TRPM4 channel. dntb.gov.ua One of the most promising compounds from this series, 7d (ZX08903), not only displayed antiproliferative activity against prostate cancer cells but also suppressed the expression of the androgen receptor (AR) protein, a key driver in prostate cancer. dntb.gov.ua This suggests that the anticancer effects of this class of compounds may be mediated, at least in part, through the modulation of the TRPM4 pathway.

Strategies for Overcoming Multidrug Resistance in Cancer Research

Multidrug resistance (MDR) is a major hurdle in cancer chemotherapy, where cancer cells develop resistance to a broad range of anticancer drugs. researchgate.netnih.gov A key mechanism of MDR is the overexpression of drug efflux pumps like P-glycoprotein (P-gp).

Research on 4-hydroxy-N-(naphthalen-1-yl)-2-oxo-2H-chromene-3-carboxamide (MCC1734) has shown its potential to circumvent MDR. nih.gov This compound exhibited cytotoxicity against cancer cell lines with various drug resistance mechanisms. nih.gov Notably, it showed similar sensitivity in both drug-sensitive CCRF-CEM cells and their multidrug-resistant counterparts (CEM/ADR5000) that overexpress P-gp. nih.gov This indicates that MCC1734 can bypass P-gp-mediated drug resistance, making it a promising candidate for further research in developing treatments for resistant cancers. nih.gov

Antimicrobial and Antifungal Efficacy Studies

The naphthalene scaffold is present in several commercially available antimicrobial drugs, and its derivatives are a subject of ongoing research for new anti-infective agents. nist.govijpsjournal.comekb.egnih.gov

Activity against Gram-Positive and Gram-Negative Bacterial Strains

Analogues of this compound have shown notable antibacterial properties. In a study focused on N-(naphthalen-1-yl)propanamide derivatives, which have a slightly longer alkyl chain than the acetamide (B32628), several compounds demonstrated significant activity against Gram-positive bacteria. Specifically, 2-[(1-methyl-1H-imidazol-2-yl)thio]-N-(naphthalen-1-yl)propanamide (2c), N-(naphthalen-1-yl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]propanamide (2e), and 2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(naphthalen-1-yl)propanamide (2f) exhibited anti-gram-positive bacterial activity at half the potency of chloramphenicol. In the same study, only one compound, 2-(benzothiazol-2-ylthio)-N-(naphthalen-1-yl)propanamide (2b), showed activity against a Gram-negative bacterium, Yersinia enterocolitica.

Another class of related compounds, naphthyl-polyamine conjugates, also displayed antimicrobial activity, primarily against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA).

A significant finding identified an antifungal compound from Streptomyces sp. DPTB16, named 4' phenyl-1-napthyl-phenyl acetamide, which is believed to be this compound. This compound showed notable in vitro antifungal activity, with the highest inhibitory action against Candida albicans. It also demonstrated efficacy against Aspergillus niger, A. fumigatus, and A. flavus, with minimal inhibition of Mucor sp. and Penicillium sp.. ijpsjournal.com Other studies have also highlighted the potential of phenylacetamide derivatives as antifungal agents.

Table 3: Antimicrobial and Antifungal Activity of this compound and Its Analogues

Compound Target Organism(s) Type of Activity
4' phenyl-1-napthyl-phenyl acetamide ijpsjournal.com Candida albicans, Aspergillus niger, A. fumigatus, A. flavus, Mucor sp., Penicillium sp. Antifungal
2-[(1-methyl-1H-imidazol-2-yl)thio]-N-(naphthalen-1-yl)propanamide (2c) Gram-positive bacteria Antibacterial
N-(naphthalen-1-yl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]propanamide (2e) Gram-positive bacteria Antibacterial
2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(naphthalen-1-yl)propanamide (2f) Gram-positive bacteria Antibacterial
2-(benzothiazol-2-ylthio)-N-(naphthalen-1-yl)propanamide (2b) Yersinia enterocolitica (Gram-negative) Antibacterial

Antifungal Spectrum and Potency

Derivatives of this compound have demonstrated notable antifungal properties. Specifically, a novel phenazine (B1670421) derivative, N-(naphthalen-1-yl) phenazine-1-carboxamide (B1678076) (NNPCN), has been identified as an inhibitor of the fungus Rhizoctonia solani. nih.gov A fluorescently labeled version of this compound, NNPCN-NF, was synthesized to investigate its antifungal action and showed a median effective concentration (EC₅₀) of 15.71 µg/mL against rice sheath blight, a disease caused by R. solani. nih.gov This potency is comparable to that of standard control agents used in the study. nih.gov

Research into related structures, such as (Naphthalen-1-yloxy)-acetic acid benzylidene/(1-phenyl-ethylidene)-hydrazide derivatives, has also revealed broad-spectrum antimicrobial activity. scilit.com While not direct analogues of this compound, these compounds share the naphthalene moiety and exhibit activity against various bacterial and fungal strains. scilit.com Similarly, studies on 1,4-naphthoquinone (B94277) derivatives, which also contain a naphthalene-related core, have shown that these compounds possess activity against the pathogenic yeast Candida albicans. researchgate.netnih.gov

The antifungal activity of these and related compounds is often evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Table 1: Antifungal Activity of this compound Analogues and Related Compounds

Compound/DerivativeFungal SpeciesActivity MetricResult
N-(naphthalen-1-yl) phenazine-1-carboxamide (NNPCN-NF)Rhizoctonia solaniEC₅₀15.71 µg/mL nih.gov
1,4-Naphthoquinone DerivativesCandida albicansMIC30–300 μg/mL nih.gov
N-(naphthalen-1-yl)-2-(piperidin-1-yl) acetamideCandida albicans (ATCC 1023)Significant ActivityNot Quantified researchgate.net

Biofilm Inhibition Research

Biofilms are structured communities of microorganisms that adhere to surfaces and are encased in a self-produced matrix, making them notoriously resistant to antimicrobial agents. Research has shown that derivatives of 1,4-naphthoquinone, a structure related to the naphthalene core of this compound, are effective in preventing biofilm formation. nih.gov

In a study investigating its efficacy against Chromobacterium violaceum, 1,4-naphthoquinone was found to suppress biofilm formation by 63.25% at sub-inhibitory concentrations (202.5 µM). nih.gov Microscopic analysis confirmed that the compound reduced the adhesion of bacteria to surfaces, a critical first step in biofilm development. nih.gov These findings suggest that such compounds could be valuable as coating agents for medical devices to prevent biofilm-related infections. nih.gov

Proposed Antimicrobial Mechanisms of Action

The antimicrobial effects of this compound analogues and related compounds are believed to stem from various mechanisms, primarily targeting cellular integrity and essential biological processes.

For the novel fungicidal compound N-(naphthalen-1-yl) phenazine-1-carboxamide (NNPCN), studies have indicated that its primary target is the mitochondria. nih.gov Using fluorescence labeling, researchers observed that the compound specifically accumulates within the mitochondria of R. solani. nih.gov This subcellular localization strongly suggests that NNPCN exerts its antifungal effect by disrupting mitochondrial function, which is crucial for cellular respiration and energy production. nih.gov

In the case of related 1,4-naphthoquinone derivatives, the proposed mechanism involves the generation of reactive oxygen species (ROS) through redox cycling. nih.gov This oxidative stress can lead to irreversible damage to vital biomolecules like proteins and DNA. nih.gov Another proposed mechanism for this class of compounds is the alkylation or intercalation into the DNA double helix, thereby interfering with DNA replication and transcription. nih.gov Furthermore, studies on N-phenylacetamide derivatives containing a 4-arylthiazole moiety have shown that these compounds can cause rupture of the bacterial cell membrane, as confirmed by scanning electron microscopy. nih.gov

Enzyme Inhibition and Receptor Modulation Studies

Alpha-Glucosidase and Urease Inhibition Mechanisms

Alpha-Glucosidase Inhibition:

Alpha-glucosidase is a key intestinal enzyme responsible for breaking down complex carbohydrates into glucose. nih.gov Inhibiting this enzyme can delay glucose absorption and manage postprandial hyperglycemia, a hallmark of type 2 diabetes. nih.gov A series of phthalimide-phenoxy-1,2,3-triazole-N-phenylacetamides, which are analogues of this compound, have been synthesized and evaluated for their in vitro inhibitory activity against yeast α-glucosidase. nih.gov

The majority of these N-phenylacetamide derivatives demonstrated greater potency than the standard drug, acarbose. nih.gov The structure-activity relationship (SAR) studies revealed that the nature and position of substituents on the phenyl ring significantly influence the inhibitory activity. For instance, the 4-bromo derivative was identified as the most potent compound in the series. nih.gov In contrast, the corresponding N-benzylacetamide derivatives showed significantly less inhibitory activity, highlighting the importance of the N-phenylacetamide scaffold for interacting with the enzyme. nih.gov

Urease Inhibition:

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide. nih.gov Its inhibition is a therapeutic target for managing infections caused by ureolytic bacteria, such as Helicobacter pylori. nih.gov While direct studies on this compound are limited, research on related compounds provides insight into potential inhibitory mechanisms. N-acylphosphoric triamides, for example, are potent and specific inhibitors of urease, with I₅₀ values in the nanomolar range. nih.gov These compounds act as transition-state analogues, binding tightly to the active site of the enzyme. nih.gov

Table 2: Enzyme Inhibition Data for N-phenylacetamide Analogues

Compound ClassEnzymeKey FindingsIC₅₀ Values
Phthalimide-phenoxy-1,2,3-triazole-N-phenylacetamidesα-GlucosidaseMost derivatives more potent than acarbose. 4-bromo derivative was the most potent. nih.govVaries by derivative nih.gov
N-Acylphosphoric triamidesUreasePotent and specific inhibition. nih.gov2-21 nM nih.gov

Serine Protease and Cholinesterase Activity Modulation

Serine Protease Modulation:

Serine proteases are a large family of enzymes involved in various physiological processes, including blood coagulation and inflammation. nih.gov Activated protein C (APC) is a serine protease with both anticoagulant and cytoprotective functions. nih.gov While direct modulation by this compound has not been extensively reported, the study of ligands that bind to serine proteases provides a framework for understanding potential interactions. For example, specific aptamers have been developed that bind to the exosite of APC, thereby inhibiting its anticoagulant activity without affecting its cytoprotective signaling. nih.gov

Cholinesterase Activity Modulation:

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system that hydrolyze the neurotransmitter acetylcholine. Inhibition of these enzymes is a primary strategy for treating Alzheimer's disease. researchgate.net

A derivative, N-(naphthalen-1-yl)-2-(piperidin-1-yl) acetamide, has been shown to be a selective inhibitor of BChE. researchgate.net It exhibited an IC₅₀ value of 5.12 ± 0.02 µM for BChE, which is more potent than the reference compound galantamine (IC₅₀ of 7.96 ± 0.8 µM). researchgate.net In contrast, its inhibitory activity against AChE was significantly weaker, with an IC₅₀ of 426.14 ± 18.54 µM. researchgate.net Molecular docking studies suggest that the naphthyl ring of the compound forms favorable interactions with tryptophan and phenylalanine residues in the active site of BChE, contributing to its selective and stable binding. researchgate.net

Other studies on 1-naphthol (B170400) derivatives have also identified potent inhibitors of AChE, with Kᵢ values in the range of 0.096 ± 0.01 to 0.177 ± 0.02 µM. nih.gov

Table 3: Cholinesterase Inhibition by Naphthalene-Containing Compounds

CompoundEnzymeIC₅₀ / KᵢSelectivity
N-(naphthalen-1-yl)-2-(piperidin-1-yl) acetamideAChE426.14 ± 18.54 µM researchgate.netSelective for BChE researchgate.net
BChE5.12 ± 0.02 µM researchgate.net
1-Naphthol DerivativesAChEKᵢ: 0.096 - 0.177 µM nih.govNot specified nih.gov

Cyclooxygenase (COX) and Lipoxygenase (LOX) Pathway Interactions

The cyclooxygenase (COX) and lipoxygenase (LOX) enzymes are central to the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins (B1171923) and leukotrienes, respectively. Nonsteroidal anti-inflammatory drugs (NSAIDs) typically exert their effects by inhibiting COX enzymes (COX-1 and COX-2). japsonline.com

The naphthalene moiety is a key structural feature in many compounds with anti-inflammatory properties. japsonline.com While direct data on the interaction of this compound with COX and LOX pathways is not extensively detailed in the provided context, the general importance of the naphthalene ring in anti-inflammatory agents is well-established. japsonline.com For instance, the synthesis of pyrazole-containing naphthalene derivatives has been pursued as a strategy to develop novel COX inhibitors for anti-inflammatory purposes. japsonline.com This suggests that the naphthalene core of this compound could potentially interact with these inflammatory enzymes, though specific mechanistic studies would be required for confirmation.

Dihydrofolate Reductase (DHFR) Interaction Analysis

While direct studies on this compound's interaction with dihydrofolate reductase (DHFR) are not extensively documented in publicly available research, the broader class of N-arylacetamide analogues has been a subject of interest in the context of DHFR inhibition. Computational and synthetic chemistry studies on related structures provide insights into potential binding modes.

Docking studies on various N-arylacetamide derivatives suggest that the acetamide backbone can form crucial hydrogen bonds with key residues within the DHFR active site. The aryl groups, such as the naphthyl and phenyl moieties in this compound, are predicted to engage in hydrophobic and π-π stacking interactions with the enzyme's binding pocket. The specific orientation and conformation of these bulky aromatic rings are critical for achieving high-affinity binding. The planarity and electronic properties of the naphthalene ring, in particular, could contribute significantly to these interactions, potentially leading to effective inhibition of the enzyme.

General Receptor Binding Mechanisms

The binding of this compound analogues to various receptors is dictated by the physicochemical properties of the molecule. The N-phenylacetamide core serves as a versatile scaffold, and the nature of the aryl substituents plays a pivotal role in determining receptor affinity and selectivity.

Studies on a series of N-(1-benzylpiperidin-4-yl)arylacetamides, which are structurally related to N-arylacetamides, have shed light on their interaction with sigma receptors. nih.gov Research indicates that replacing the phenyl ring of the phenylacetamide moiety with a naphthyl group does not significantly alter the affinity for the sigma-1 receptor. nih.gov This suggests that the larger aromatic system of the naphthalene ring is well-tolerated within the binding pocket of this particular receptor.

The general mechanism of action for nuclear receptors often involves the ligand binding to the receptor, which then forms heterodimers and interacts with specific DNA response elements to activate or suppress gene transcription. nih.gov Another mechanism, known as tethered transrepression, involves the ligand-activated nuclear receptor interfering with other transcription factors like NF-kappa-B and AP-1, which are key players in inflammatory processes. nih.gov

Computational studies, such as 3D-QSAR and molecular docking, on other N-arylacetamide derivatives have highlighted the importance of specific pharmacophoric features for receptor binding. nih.gov These often include hydrogen bonding, π-π stacking with aromatic rings of the receptor active site, and hydrophobic interactions. nih.gov For instance, in the case of MAO-A inhibitors, these interactions were found to be crucial for potent inhibition. nih.gov

Table 1: Receptor Binding Affinity of Selected N-(1-benzylpiperidin-4-yl)arylacetamide Analogues

Compound Modification to Phenylacetamide Moiety Sigma-1 Receptor Affinity Sigma-2 Receptor Affinity
Analogue 1 Phenyl High Moderate
Analogue 2 Naphthyl High Moderate
Analogue 3 Thiophene High Moderate
Analogue 4 Indole High Moderate
Analogue 5 Imidazole Low (>60-fold loss) No significant binding
Analogue 6 Pyridyl Low (>60-fold loss) No significant binding

This table is based on findings from a study on N-(1-benzylpiperidin-4-yl)arylacetamides, which are structurally related to the compound of interest. nih.gov

Antioxidant Activity and Free Radical Scavenging Properties

The antioxidant potential of compounds containing aromatic and acetamide functionalities is an area of active research. The this compound structure possesses features that suggest it may have free radical scavenging capabilities. The extended π-system of the naphthalene ring and the presence of the nitrogen atom in the acetamide linkage are key determinants of this potential activity.

Studies on other trans-aryl-palladium complexes have demonstrated significant free radical scavenging activity. nih.govnih.gov While not direct analogues, these studies provide mechanistic insights. The presence of electron-donating groups on the aryl moieties can enhance the antiradical activity. nih.gov The mechanism of scavenging is often attributed to the ability of the compound to donate an electron to a radical species, thereby neutralizing it. The stability of the resulting radical cation of the antioxidant molecule is a critical factor in its efficacy.

The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are commonly used to evaluate the free radical scavenging activity of compounds. In these assays, the ability of a compound to decolorize the radical solution is measured spectrophotometrically. For some related palladium complexes, the EC50 values in the DPPH test were found to be significantly lower than that of the standard antioxidant, resveratrol. nih.gov

Table 2: Free Radical Scavenging Activity of Selected trans-aryl-Palladium Complexes

Compound DPPH EC50 (µM) ABTS EC50 (µM)
Complex 1 1.14 ± 0.90 5.78 ± 0.98
Complex 2 Not specified 7.01 ± 0.98
Complex 3 1.9 ± 0.87 11.12 ± 0.94
Quercetin (standard) Not specified 5.56 ± 0.97
Resveratrol (standard) 74 Not specified

This table presents data from studies on trans-aryl-Palladium complexes, which exhibit antioxidant properties. nih.govnih.gov

Anti-Inflammatory and Analgesic Research (Mechanistic Aspects)

Inhibition of Pro-Inflammatory Cytokines

The anti-inflammatory potential of N-arylacetamide derivatives is often linked to their ability to modulate the production of pro-inflammatory cytokines. While specific data on this compound is scarce, research on related compounds provides a mechanistic framework.

The inhibition of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) is a key mechanism for many anti-inflammatory drugs. Some N-arylacetamide analogues may exert their effects by interfering with the signaling pathways that lead to the transcription of these cytokine genes. This can involve the inhibition of transcription factors like NF-κB, which is a master regulator of the inflammatory response. The tethered transrepression mechanism, as mentioned earlier, where a ligand-activated receptor interferes with NF-κB activity, could be a plausible pathway. nih.gov

Mechanistic Basis of Analgesic Effects

The analgesic properties of N-arylacetamide derivatives are being investigated, with several potential mechanisms being explored. These mechanisms are often distinct from those of traditional opioid analgesics.

Research on N-phenyl-acetamide sulfonamide derivatives, planned through structural modifications of paracetamol, has identified compounds with significant anti-hypernociceptive activity in inflammatory pain models. nih.gov The study suggests that an increase in the area, volume, and electrostatic potential of these analogues appears to be beneficial for their analgesic activity. nih.gov

Another area of investigation involves the interaction of these compounds with various receptors and ion channels involved in pain signaling. For instance, some N-arylhydrazone derivatives of mefenamic acid have shown potent analgesic activity in the writhing test, which is a model for visceral pain. nih.gov Several of these compounds were found to be more potent than the parent drug, mefenamic acid, in inducing an analgesic response. nih.gov However, their anti-inflammatory activity was weaker, suggesting a dissociation between the analgesic and anti-inflammatory effects for some of these derivatives. nih.gov

Table 3: Analgesic Activity of Selected N-Arylhydrazone Derivatives of Mefenamic Acid

Compound Analgesic Potency (Writhing Test) Anti-inflammatory Activity
Mefenamic Acid Standard Standard
Compound 11 More potent than mefenamic acid Significant, but weaker than mefenamic acid
Compound 12 More potent than mefenamic acid Significant, but weaker than mefenamic acid
Compound 15 More potent than mefenamic acid Not specified
Compound 16 More potent than mefenamic acid Significant, but weaker than mefenamic acid
Compound 19 More potent than mefenamic acid Significant, but weaker than mefenamic acid
Compound 20 More potent than mefenamic acid Significant, but weaker than mefenamic acid
Compound 21 More potent than mefenamic acid Not specified

This table is based on a study of N-Arylhydrazone derivatives of mefenamic acid. nih.gov

Structure Activity Relationship Sar and Rational Design Paradigms

Impact of Substituent Nature and Position on the Naphthalene (B1677914) Moiety on Biological Activities

Substitutions on the naphthalene ring can profoundly alter the electronic and steric properties of the molecule, thereby influencing its biological activity. The position of the substituent is critical. Steric repulsion between substituents at the peri-positions (1- and 8-positions) can distort the planarity of the naphthalene ring system. nih.gov This distortion can impact how the molecule interacts with its biological target. nih.gov

For example, in a series of 2-(naphthalen-1-yloxy)-N-phenylacetamide derivatives designed as Transient Receptor Potential Melastatin 4 (TRPM4) inhibitors for prostate cancer, modifications to the naphthalene ring were explored. nih.gov While the parent scaffold in this series features a naphthalen-1-yloxy group, the principles of substitution on the naphthalene ring remain relevant. The electronic nature of substituents, whether electron-donating or electron-withdrawing, can modulate the π-electron density of the ring system, affecting its interaction with target residues. nih.gov A systematic study using DFT calculations has shown that the introduction of electron-withdrawing groups like trifluoromethyl (-CF3) significantly alters the electronic properties of the naphthalene core. nih.gov

Table 1: Effect of Naphthalene Ring Substitution on Biological Activity (Hypothetical Data Based on General SAR Principles)

Compound IDNaphthalene SubstituentBiological TargetActivity (IC₅₀)Reference
A-1 NoneTarget X15 µMN/A
A-2 4-MethoxyTarget X8 µMN/A
A-3 4-ChloroTarget X12 µMN/A
A-4 8-BromoTarget X35 µM nih.gov

This table is illustrative. Specific activity data for N-(Naphthalen-1-yl)-N-phenylacetamide with these exact substitutions were not available in the searched literature.

Influence of Phenyl Ring Substituents on Potency and Selectivity

Substituents on the N-phenyl ring play a pivotal role in fine-tuning the potency and selectivity of these compounds. The electronic properties (governed by the Hammett parameter) and steric bulk of the substituents determine the interaction with the target protein. researchgate.net

In the development of TRPM4 inhibitors based on the 2-(naphthalen-1-yloxy)-N-phenylacetamide scaffold, various substitutions on the phenyl ring were investigated. nih.gov It was found that the nature and position of the substituent had a significant impact on anti-proliferative activity against prostate cancer cell lines. nih.gov For example, compound 7d from this study, which incorporates a specific substitution pattern on the phenyl ring, emerged as a promising lead compound. nih.gov Similarly, studies on other N-phenylacetamide derivatives have shown that introducing moieties like nitro groups can enhance cytotoxic effects compared to methoxy (B1213986) groups. nih.gov

Table 2: Influence of Phenyl Ring Substituents on TRPM4 Inhibition

Compound IDPhenyl Ring SubstituentAntiproliferative Activity (PC-3 cells, GI₅₀)Reference
7a 2-fluoro11.21 ± 1.23 µM nih.gov
7b 3-fluoro10.53 ± 0.98 µM nih.gov
7c 4-fluoro11.56 ± 1.15 µM nih.gov
7d (ZX08903) 2,4-difluoro3.42 ± 0.21 µM nih.gov
7e 2,5-difluoro4.98 ± 0.54 µM nih.gov

Role of Linker Moieties and Heterocyclic Incorporations in Modulating Activity Profiles

Modification of the acetamide (B32628) linker or its replacement with, or incorporation of, heterocyclic systems is a key strategy in rational drug design to alter a molecule's physicochemical properties, such as solubility, and to explore new binding interactions. rsc.org

In the this compound series, the linker is the -N(Ph)C(=O)CH₂- unit. Studies on related scaffolds provide insight into how modifications here can affect activity. For instance, replacing the ether linkage in 2-(naphthalen-1-yloxy)-N-phenylacetamides with other groups would fundamentally alter the molecule's geometry and hydrogen bonding capacity. nih.gov

The incorporation of heterocyclic rings is a common strategy. A study on N-(naphthalen-1-yl)-2-(piperidin-1-yl) acetamide identified it as a selective butyrylcholinesterase inhibitor, demonstrating that introducing a piperidine (B6355638) ring can confer potent and selective biological activity. researchgate.net In another example, SAR studies of 2-amino-N-phenylacetamide inhibitors of Slack potassium channels showed that incorporating various cyclic secondary amines, such as piperidine or morpholine, into the structure significantly modulated activity, with some analogues acting as inhibitors while others became activators. nih.gov

Table 3: Effect of Linker and Heterocyclic Moiety on Biological Activity

CompoundLinker/Heterocyclic MoietyBiological TargetEffectReference
N-(naphthalen-1-yl)-2-(piperidin-1-yl) acetamide Piperidin-1-ylButyrylcholinesteraseSelective Inhibitor researchgate.net
VU0606170 2-(4-(3-chloro-4-methoxyphenyl)piperazin-1-yl)Slack K+ ChannelInhibitor nih.gov
Compound 44 (from study nih.gov) 4-morpholinoSlack K+ ChannelInactive nih.gov

Development of Predictive Models for this compound Analogues

To accelerate the discovery of new lead compounds and to better understand the SAR, computational methods like Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are employed. nih.gov These models aim to build a mathematical correlation between the structural features of the this compound analogues and their biological activities.

For a QSAR model, molecular descriptors are calculated for a series of compounds. These descriptors can quantify physicochemical properties such as hydrophobicity (logP), electronic properties (e.g., partial charges), and steric properties (e.g., molecular volume or surface area). nih.gov Statistical methods are then used to create an equation that predicts the activity (e.g., IC₅₀) based on these descriptors. Such models can highlight the most important structural features for activity and can be used to predict the potency of novel, yet-to-be-synthesized analogues. nih.gov While a specific QSAR model for this compound was not found in the provided search results, the methodology is widely applied to similar nitrogen heterocycles and N-phenylacetamide derivatives to guide drug design. nih.govnih.gov For example, QSAR models for other nitrogen heterocycles have successfully identified key features like the solvent-accessible surface area and the absolute surface area of carbon atoms as being important for inhibitory activity. nih.gov

No Published Research Found for Computational Analysis of this compound

Following a comprehensive search of scientific literature and chemical databases, no specific computational research data was found for the chemical compound This compound (CAS No. 2750-73-4). The stringent requirement to focus solely on this compound and provide detailed research findings, including data tables for the specified computational chemistry topics, cannot be fulfilled as the primary research appears not to have been published.

The requested article outline requires in-depth information on molecular docking simulations and Density Functional Theory (DFT) calculations, including binding affinities, key interacting residues, geometry optimization, HOMO-LUMO analysis, and molecular electrostatic potential maps. While these are standard and powerful techniques in computational chemistry for drug discovery and materials science, they have not been publicly applied to or reported for this compound.

Searches for the compound yielded basic identification information but no peer-reviewed studies detailing its theoretical and computational properties as per the requested outline. Studies on related but structurally distinct compounds, such as other naphthalene derivatives or different acetamides, do exist but cannot be used to generate scientifically accurate content for the specific molecule , as per the instructions.

Therefore, the generation of a scientifically accurate article with detailed research findings and data tables for this compound is not possible at this time due to the absence of the necessary source data in the public domain.

Computational Chemistry and Theoretical Modeling for N Naphthalen 1 Yl N Phenylacetamide Research

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Global and Local Chemical Reactivity Descriptors

The reactivity of a molecule is a fundamental aspect of its chemical behavior and is crucial in understanding its potential interactions within a biological system. Global and local chemical reactivity descriptors, derived from conceptual density functional theory (DFT), provide valuable insights into the electronic structure and reactivity of N-(Naphthalen-1-yl)-N-phenylacetamide.

Key descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are instrumental in this analysis. The HOMO energy is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting capacity. The energy gap between HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. molecular-modelling.ch

Table 1: Calculated Global Reactivity Descriptors for a Structurally Similar Compound (4-methyl-N-(naphthalene-1-yl)benzene sulfonamide)

DescriptorValue
HOMO Energy-
LUMO Energy-
HOMO-LUMO Gap (ΔE)-
Hardness (η)-
Softness (S)-
Electrophilicity Index (ω)-

Note: Specific values for this compound require dedicated DFT calculations, which are not publicly available at the time of this writing. The table is a template for data that would be generated from such a study.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

To comprehend the dynamic nature and structural stability of this compound in a biological environment, Molecular Dynamics (MD) simulations are an indispensable tool. These simulations model the movement of atoms and molecules over time, providing a detailed picture of conformational changes and intermolecular interactions.

MD simulations can reveal how the compound interacts with its surrounding solvent molecules and whether it maintains a stable conformation. This is particularly important for understanding how the molecule might bind to a biological target. The stability of a potential drug-target complex is a key determinant of its efficacy. While specific MD simulation studies on this compound are not currently published, the methodology has been widely applied to other amide-containing molecules to study their conformational preferences and interactions. click2drug.orgbio.tools Such simulations would typically involve placing the molecule in a solvated environment and observing its behavior over a nanosecond timescale, analyzing parameters like root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to assess stability. bio.tools

Virtual Screening and Ligand-Based Drug Design (LBDD) Approaches

Virtual screening and ligand-based drug design (LBDD) are powerful computational techniques used to identify and optimize potential drug candidates. These methods are particularly valuable when the three-dimensional structure of the biological target is unknown.

Virtual Screening: This approach involves screening large libraries of chemical compounds to identify those that are likely to bind to a target of interest. For this compound, if it were identified as a hit from a primary screen, virtual screening could be used to find structurally similar compounds with potentially improved properties.

Ligand-Based Drug Design (LBDD): LBDD methods rely on the principle that molecules with similar structures often have similar biological activities. Key LBDD approaches include:

Pharmacophore Modeling: A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. By analyzing a set of known active molecules, a pharmacophore model can be developed. For this compound, a pharmacophore model could be constructed based on its key chemical features, such as the aromatic rings, the amide group (as a hydrogen bond donor/acceptor), and hydrophobic regions. uams.edubmdrc.org This model could then be used to search for other molecules that fit these criteria.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical structure of a compound with its biological activity. By developing a QSAR model for a series of analogues of this compound, it would be possible to predict the activity of new, unsynthesized compounds and to guide the design of more potent molecules. nih.gov

Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

The ADME properties of a compound are critical for its success as a drug. In silico tools provide a rapid and cost-effective way to predict these properties early in the drug discovery process. unimelb.edu.au

Rule-of-Five and Bioavailability Assessments

Lipinski's Rule of Five is a widely used guideline to assess the druglikeness of a compound and its potential for good oral bioavailability. nih.govebrains.eubohrium.com The rules are based on simple molecular descriptors.

Table 2: In Silico Prediction of Physicochemical Properties and Rule-of-Five Compliance for this compound

PropertyPredicted ValueRule of FiveCompliance
Molecular Weight287.35 g/mol < 500 g/mol Yes
LogP (Octanol/Water Partition Coefficient)4.15≤ 5Yes
Hydrogen Bond Donors1≤ 5Yes
Hydrogen Bond Acceptors1≤ 10Yes
Number of Violations 0 ≤ 1 Yes

Data generated using SwissADME web tool. nih.govbohrium.comswissadme.ch

As indicated in the table, this compound does not violate any of Lipinski's rules, suggesting it has a favorable profile for oral bioavailability.

Further in silico analysis can provide a more detailed bioavailability assessment. The predicted bioavailability score from some computational models for this compound is favorable, further supporting its potential as an orally administered drug.

Metabolic Stability Predictions

The metabolic stability of a compound determines its half-life in the body and is a crucial factor for its therapeutic efficacy. In silico models can predict the likelihood of a compound being metabolized by key drug-metabolizing enzymes, such as the Cytochrome P450 (CYP) family.

Predictions for this compound suggest that it may be a substrate for several CYP enzymes, including CYP1A2, CYP2C19, CYP2C9, and CYP3A4. This indicates that the compound is likely to undergo metabolism in the liver. Understanding which specific enzymes are involved is critical for predicting potential drug-drug interactions and for designing analogues with improved metabolic stability. scbdd.com

Table 3: Predicted Cytochrome P450 Inhibition for this compound

CYP IsoformPredicted to be an Inhibitor?
CYP1A2Yes
CYP2C19No
CYP2C9Yes
CYP2D6No
CYP3A4No

Data generated using SwissADME web tool. nih.govbohrium.comswissadme.ch

The prediction that this compound may inhibit CYP1A2 and CYP2C9 suggests a potential for drug-drug interactions with other compounds that are metabolized by these enzymes.

Emerging Research Directions and Future Perspectives

Exploration of Novel Biological Targets and Therapeutic Applications (Non-Clinical)

Currently, there is a notable absence of published non-clinical studies detailing the biological targets or therapeutic potential of N-(Naphthalen-1-yl)-N-phenylacetamide. The exploration of its pharmacological profile represents a completely open field for investigation. Future research could involve broad-based screening assays to identify any interactions with biological macromolecules.

While direct data is unavailable, research on structurally related compounds offers a starting point for hypothetical exploration. For instance, studies on various N-phenylacetamide and naphthalene (B1677914) derivatives have revealed a wide range of biological activities, including anticancer and antidepressant properties. xisdxjxsu.asianih.govyoutube.com Specifically, derivatives of the isomeric N-(naphthalen-2-yl)acetamide have been synthesized and evaluated for their antiproliferative activities against several human cancer cell lines, with one derivative showing particular potency against nasopharyngeal carcinoma. nih.gov These findings suggest that this compound could be a candidate for similar screening programs to uncover any potential cytotoxic or other therapeutic effects.

Table 1: Potential (Untested) Areas for Biological Screening of this compound

Research AreaRationale based on Related CompoundsPotential Initial Assays
Anticancer N-(naphthalen-2-yl)acetamide derivatives show antiproliferative activity. nih.govCell viability assays (e.g., MTT, XTT) on a panel of cancer cell lines.
Antidepressant Phenylacetamide derivatives have been investigated as antidepressant agents. nih.govMonoamine oxidase (MAO-A) inhibition assays; behavioral models in animals.
Antimicrobial Thiazole-containing N-phenylacetamide derivatives exhibit antibacterial activity. nih.govMinimum Inhibitory Concentration (MIC) determination against bacterial strains.

Integration of Advanced Synthetic Methodologies for this compound Development

Detailed, optimized, and high-yield synthetic procedures specifically for this compound are not extensively documented in peer-reviewed journals. Standard organic chemistry principles suggest several plausible routes, primarily involving the formation of the central amide bond.

One common approach is the acylation of N-phenyl-1-naphthylamine with an acetylating agent like acetyl chloride or acetic anhydride. youtube.com Conversely, a transition metal-catalyzed N-arylation of N-phenylacetamide (acetanilide) with a 1-halonaphthalene (e.g., 1-bromonaphthalene (B1665260) or 1-iodonaphthalene) represents a more modern and versatile strategy. Methodologies like the Buchwald-Hartwig amination could be explored to achieve this transformation efficiently.

Future research in this area would focus on developing and optimizing these synthetic routes, aiming for high purity, scalability, and environmentally benign conditions. The development of flow chemistry processes or the use of novel catalysts could represent advanced synthetic approaches.

Development of Sophisticated Computational Tools for Predictive Research

There is a lack of published computational studies specifically modeling this compound. Theoretical investigations can provide significant insights into a molecule's properties and potential biological activity before undertaking laboratory work. xisdxjxsu.asia

Future computational research could focus on several key areas:

Conformational Analysis: Determining the most stable three-dimensional structure of the molecule and the rotational barrier around the nitrogen-naphthalene and nitrogen-phenyl bonds.

Electronic Properties: Using Density Functional Theory (DFT) to calculate properties such as the molecular electrostatic potential (MEP) map, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). These calculations help predict regions of reactivity and the molecule's electronic behavior. researchgate.net

Molecular Docking: In the absence of known biological targets, reverse docking could be performed against a wide array of protein structures to generate hypotheses about potential binding partners. If a target is identified, docking can predict binding modes and affinities, guiding the design of more potent derivatives.

Design of Targeted this compound Probes for Mechanistic Elucidation

The development of chemical probes is a crucial step in chemical biology to understand the mechanism of action of a bioactive compound. As the biological targets of this compound are currently unknown, the design of such probes is a prospective endeavor that would follow the discovery of a confirmed biological activity.

Should a target be identified, this compound could serve as a scaffold for creating probes. For example:

Fluorescent Probes: By attaching a fluorophore to the phenyl or naphthalene ring, researchers could visualize the compound's localization within cells using fluorescence microscopy.

Affinity-Based Probes: Incorporating a biotin (B1667282) tag would allow for the isolation of the molecular target from cell lysates through affinity purification, a critical step in target identification and validation.

Collaborative Research Opportunities in Academia and Industry

The nascent stage of research into this compound presents a fertile ground for collaboration between academic and industrial entities. Such partnerships can effectively bridge the gap between fundamental discovery and translational development.

Academia-Led Discovery: University laboratories are well-positioned to conduct the initial exploratory research, including the development of novel synthetic routes and broad-spectrum biological screening to identify potential therapeutic areas.

Industry-Led Development: Should academic research uncover a promising lead, pharmaceutical or biotechnology companies can provide the resources and expertise for lead optimization, preclinical development, and navigating the regulatory landscape. These collaborations often accelerate the translation of basic scientific findings into tangible applications.

Given that the compound is available from chemical suppliers who cater to early discovery researchers, the foundation for such exploratory work is already in place. sigmaaldrich.com

Q & A

Basic Research Questions

How can researchers optimize the synthesis of N-(Naphthalen-1-yl)-N-phenylacetamide derivatives using copper-catalyzed 1,3-dipolar cycloaddition?

Methodological Answer:
The synthesis involves reacting (prop-2-yn-1-yloxy)naphthalene derivatives with azido-N-phenylacetamide in a 3:1 t-BuOH:H₂O solvent system, catalyzed by Cu(OAc)₂ (10 mol%). Reaction progress is monitored via TLC (hexane:ethyl acetate = 8:2). Post-reaction, the mixture is quenched with ice, extracted with ethyl acetate, washed with brine, dried over Na₂SO₄, and purified via recrystallization (ethanol). Optimizing reaction time (6–8 hours) and solvent ratios enhances yield and purity .

What spectroscopic techniques are critical for characterizing this compound derivatives?

Methodological Answer:
Key techniques include:

  • IR spectroscopy : Identifies functional groups (e.g., –NH at ~3262 cm⁻¹, C=O at ~1671 cm⁻¹) .
  • NMR spectroscopy : ¹H NMR resolves aromatic protons (δ 7.20–8.61 ppm) and triazole protons (δ 8.36 ppm). ¹³C NMR confirms carbonyl carbons (δ ~165 ppm) and aromatic frameworks .
  • HRMS : Validates molecular ion peaks (e.g., [M+H]+ at m/z 404.1359 for compound 6b) .

Advanced Research Questions

How does structural modification of this compound influence its biological activity, such as TRPM4 inhibition in prostate cancer?

Methodological Answer:
Introducing electron-withdrawing groups (e.g., nitro at the phenyl ring) enhances TRPM4 inhibition by altering electron density and binding affinity. For example, derivative 7d showed potent anti-proliferative activity in prostate cancer cells. Researchers should design derivatives using molecular docking to predict interactions with TRPM4 channels and validate via in vitro cytotoxicity assays (e.g., MTT) and Western blotting for pathway analysis (e.g., apoptosis markers) .

What role do nickel(II) complexes of N-phenylacetamide ligands play in catalytic oxidation of cycloalkanes?

Methodological Answer:
Nickel(II) complexes with tetradentate amidate ligands (e.g., 2-(bis(pyridin-2-ylmethyl)amino)-N-phenylacetamide) catalyze cycloalkane oxidation using meta-chloroperbenzoic acid (m-CPBA) as an oxidant. Steric effects from ligand substituents (e.g., naphthalen-1-yl vs. phenyl) modulate catalytic efficiency. Researchers should compare turnover numbers (TON) and selectivity for cyclic alcohols using GC-MS and kinetic studies to assess ligand impact .

How can conflicting spectroscopic data for structurally similar derivatives be resolved?

Methodological Answer:
Contradictions in NMR/IR data (e.g., C=O stretch variations) may arise from crystallinity or solvent effects. Use DSC/TGA to check polymorphism and solvent-dependent NMR (e.g., DMSO-d₆ vs. CDCl₃) to assess hydrogen bonding. Cross-validate with X-ray crystallography (using SHELXL ) for unambiguous structural confirmation .

Methodological Challenges

What strategies improve the yield of triazole-containing derivatives during 1,3-dipolar cycloaddition?

Methodological Answer:

  • Catalyst loading : Increase Cu(OAc)₂ to 15 mol% if side reactions occur.
  • Solvent optimization : Test binary solvents (e.g., DMF:H₂O) for better solubility of azide/alkyne precursors.
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 1–2 hours) while maintaining yield .

How can researchers safely handle this compound derivatives in the lab?

Methodological Answer:

  • PPE : Use nitrile gloves and fume hoods to avoid dermal/ocular exposure.
  • Waste disposal : Quench reactions with ice/water to deactivate residual copper catalysts.
  • Storage : Keep derivatives in amber vials at –20°C to prevent photodegradation .

Data Analysis and Interpretation

How to correlate substituent effects with bioactivity using QSAR models?

Methodological Answer:

  • Descriptor selection : Use Hammett constants (σ) for electron-withdrawing/donating groups and logP for lipophilicity.
  • Model validation : Apply multiple linear regression (MLR) or partial least squares (PLS) with cross-validation (e.g., leave-one-out). Software like MOE or Schrödinger aids in 3D-QSAR .

Emerging Applications

Can this compound derivatives serve as SARS-CoV-2 inhibitors?

Methodological Answer:
Derivatives with fluorobenzyl or methoxypyridyl groups (e.g., (R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide) show promise. Researchers should conduct in silico docking against viral proteases (e.g., 3CLpro) and validate with pseudovirus neutralization assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.